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molecular formula C12H13N3O B1583373 3,4,4'-Triaminodiphenyl ether CAS No. 6264-66-0

3,4,4'-Triaminodiphenyl ether

Cat. No. B1583373
M. Wt: 215.25 g/mol
InChI Key: MPKIJEUTPZPJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07238813B2

Procedure details

Pd/C (5%, 3.0 g) was introduced to a solution of 5-(4-((2-Fluoro-5-(trifluoromethyl)phenyl)aminocarbonylamino)phenoxy)-2-nitroaniline (Intermediate 5) (21.6 g, 48 mmol) in ethanol (200 ml) under Ar. The starting material was hydrogenated under a H2 atmosphere for 3 days while being stirred. The reaction mixture was then filtered through celite and evaporated to give intermediate 6 as a black film. This crude material was chromatographed through silica gel (hexane-AcOEt, 4:1–3:1–2:1–1:1–0:1) to give purified intermediate 6 (13.0 g, 64%): MS m/e 421 (M+1).
Name
5-(4-((2-Fluoro-5-(trifluoromethyl)phenyl)aminocarbonylamino)phenoxy)-2-nitroaniline
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=CC(C(F)(F)F)=CC=1NC([NH:15][C:16]1[CH:32]=[CH:31][C:19]([O:20][C:21]2[CH:22]=[CH:23][C:24]([N+:28]([O-])=O)=[C:25]([CH:27]=2)[NH2:26])=[CH:18][CH:17]=1)=O>C(O)C.[Pd]>[CH:32]1[C:16]([NH2:15])=[CH:17][CH:18]=[C:19]([O:20][C:21]2[CH:22]=[CH:23][C:24]([NH2:28])=[C:25]([NH2:26])[CH:27]=2)[CH:31]=1

Inputs

Step One
Name
5-(4-((2-Fluoro-5-(trifluoromethyl)phenyl)aminocarbonylamino)phenoxy)-2-nitroaniline
Quantity
21.6 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC1=CC=C(OC=2C=CC(=C(N)C2)[N+](=O)[O-])C=C1
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC1=CC=C(OC=2C=CC(=C(N)C2)[N+](=O)[O-])C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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